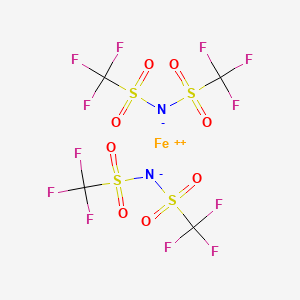
Iron(II) tris(trifluoromethylsulfonyl)imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) tris(trifluoromethylsulfonyl)imide is an organometallic compound with the chemical formula C₄F₁₂FeN₂O₈S₄. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry . This compound is often used in research and development due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(II) tris(trifluoromethylsulfonyl)imide typically involves the reaction of iron salts with trifluoromethylsulfonyl imide ligands. One common method is the reaction of iron(II) chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Iron(II) tris(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(I) complexes. Substitution reactions can result in the formation of new iron-ligand complexes .
Aplicaciones Científicas De Investigación
Iron(II) tris(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Iron(II) tris(trifluoromethylsulfonyl)imide involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological applications, it interacts with cellular components to enhance imaging contrast or deliver therapeutic effects .
Comparación Con Compuestos Similares
Iron(II) tris(trifluoromethylsulfonyl)imide can be compared with other similar compounds, such as:
Iron(III) tris(trifluoromethylsulfonyl)imide: This compound has a higher oxidation state and different reactivity compared to this compound.
Iron(II) bis(trifluoromethylsulfonyl)imide: This compound has fewer trifluoromethylsulfonyl groups and different chemical properties.
Iron(II) tris(trifluoromethanesulfonate): This compound has a similar structure but different functional groups, leading to different reactivity and applications.
This compound is unique due to its specific combination of trifluoromethylsulfonyl groups and iron(II) center, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C4F12FeN2O8S4 |
|---|---|
Peso molecular |
616.1 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;iron(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Fe/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
JISSWLOCEQIEFT-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
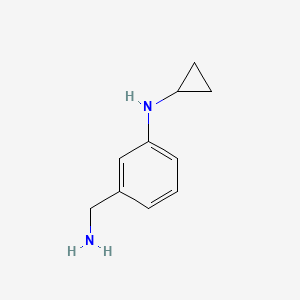
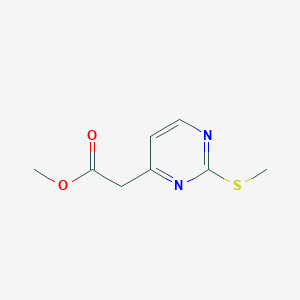
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
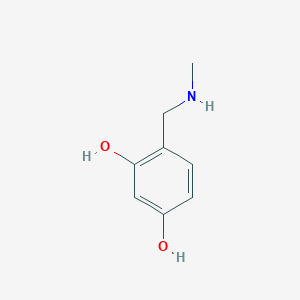
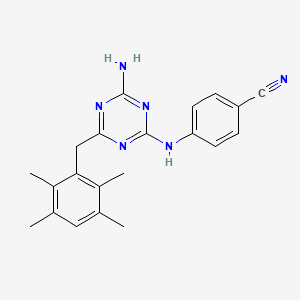
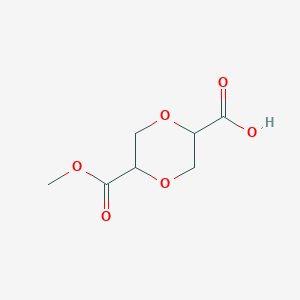
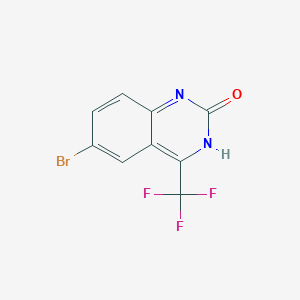
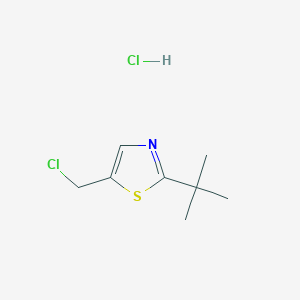
![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
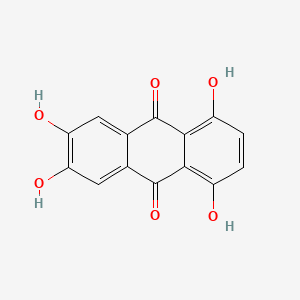
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
